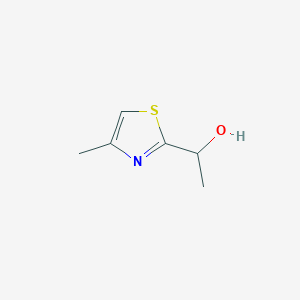

![molecular formula C18H16N2O3 B2626138 N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide CAS No. 478249-26-2](/img/structure/B2626138.png)

N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

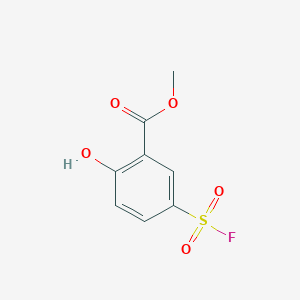

N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide, also known as FM19G11, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the Wnt/β-catenin pathway has been implicated in the development of various diseases, including cancer, osteoporosis, and Alzheimer's disease. FM19G11 has emerged as a promising tool for studying the role of this pathway in disease progression and for developing novel therapeutic strategies.

Scientific Research Applications

Synthesis and Chemical Properties

- Spiro-lactams and polysubstituted pyrroles have been synthesized using reactions involving furfurylamines and ynones, followed by oxidation. This process includes the in situ generation of N-furan-2-ylmethyl-β-enaminones and their subsequent oxidation. This method extends the synthetic applications of furan and pyrrole derivatives, indicating potential uses in complex organic synthesis (Peng et al., 2016).

- N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives have been synthesized, demonstrating potential for electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring. These processes suggest applications in developing complex heterocyclic structures and potential pharmaceutical compounds (El’chaninov & Aleksandrov, 2017).

Biological Activities and Computational Approaches

- The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their in vitro anti-bacterial activities against drug-resistant bacteria like A. baumannii and MRSA have been explored. This suggests a role in developing new antibacterial agents, particularly for drug-resistant strains (Siddiqa et al., 2022).

- Furan derivatives, including those similar to N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide, have shown a wide range of biological activities. These activities include anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and anti-fungal properties. Such derivatives are of significant interest in the development of new therapeutic agents (Stroganova et al., 2009).

Methodological Innovations

- The synthesis of novel heterocyclic compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate demonstrates the versatility of furan derivatives in organic synthesis. These compounds, synthesized from corresponding acid derivatives, suggest potential applications in diverse fields, including material science and drug development (Ergun et al., 2014).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEGJWUIPAWNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate](/img/structure/B2626059.png)

![tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2626060.png)

![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2626070.png)

![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2626074.png)